![molecular formula C11H11NO2S B1416747 4-(环丙基甲基)-4H-噻吩并[3,2-b]吡咯-5-羧酸 CAS No. 1047076-60-7](/img/structure/B1416747.png)
4-(环丙基甲基)-4H-噻吩并[3,2-b]吡咯-5-羧酸
描述
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
吡咯衍生物经常被探索其药理特性。 鉴于4-(环丙基甲基)-4H-噻吩并[3,2-b]吡咯-5-羧酸的结构独特性,它可以被研究用于其作为药物开发中先导化合物的潜力,特别是在靶向生物系统中特定受体或酶方面 .
材料科学
该化合物可用于合成具有独特性能的新材料,例如增强的导电性或热稳定性。 研究可以探索将其掺入聚合物或涂层中以提高材料性能 .
催化
吡咯衍生物可以作为催化体系中的配体。 所述化合物可能因其促进反应的能力而被研究,可能导致更有效地合成复杂分子 .
化学合成中间体
该化合物可作为合成更复杂分子的中间体,可能为创建具有多种应用的新化合物提供一条新途径 .
导电聚合物
该化合物有可能用于制备导电聚合物,由于其独特的电学特性,导电聚合物对电子和光电子应用很感兴趣 .
分析化学
作用机制
Target of action
“4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of “4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” would depend on its specific targets. Generally, pyrrole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of “4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid”. Pyrrole derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and gene expression .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” would be influenced by its chemical structure. Pyrrole derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of action
The molecular and cellular effects of “4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” would depend on its mode of action and the specific cellular processes it affects. These could range from changes in enzyme activity to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid”. For example, the compound’s activity might be affected by the pH of its environment, as this can influence its ionization state .
生化分析
Biochemical Properties
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit enzymes such as histone lysine demethylase (LSD1), which is involved in the regulation of gene expression . The interaction between 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and LSD1 involves binding to the enzyme’s active site, thereby preventing it from demethylating histone proteins. This inhibition can lead to changes in chromatin structure and gene expression.
Cellular Effects
The effects of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting LSD1, 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can alter the expression of genes involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the metabolism of cancer cells, potentially leading to reduced cell growth and increased apoptosis.
Molecular Mechanism
The molecular mechanism of action of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This binding prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also interact with other proteins and enzymes, contributing to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on LSD1 over extended periods . Additionally, long-term exposure to 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit LSD1 activity without causing significant toxicity . At higher doses, 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which may also exhibit biological activity. The interactions of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on LSD1 . The distribution of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is crucial for its activity and function. This compound has been shown to localize primarily to the nucleus, where it interacts with LSD1 and other nuclear proteins . The nuclear localization of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments. This localization is essential for the compound’s ability to modulate gene expression and chromatin structure.
属性
IUPAC Name |
4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJSPWOIHDBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
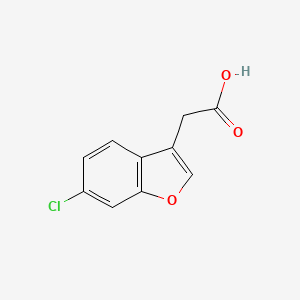

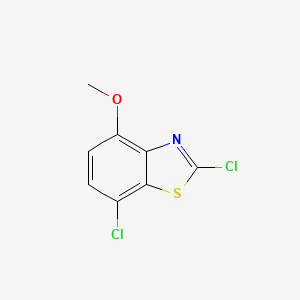
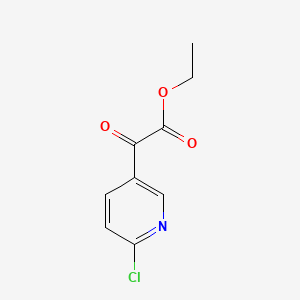

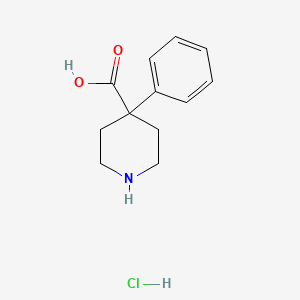
![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)
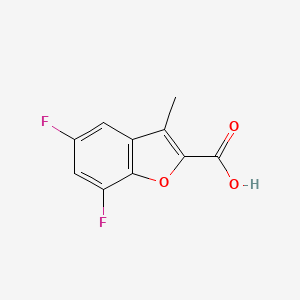
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

